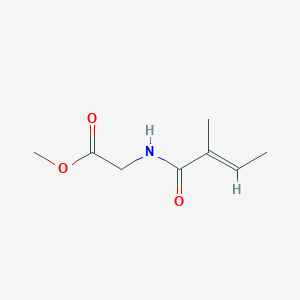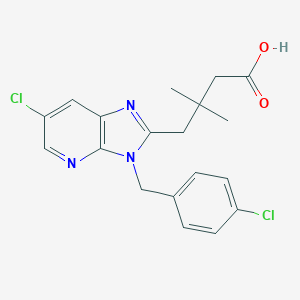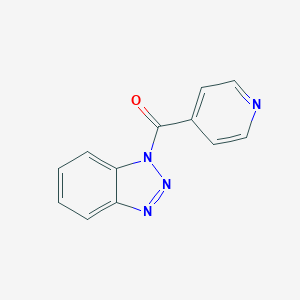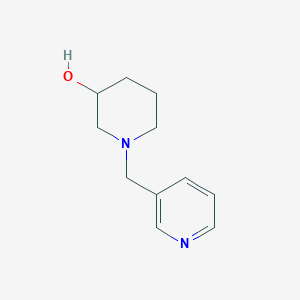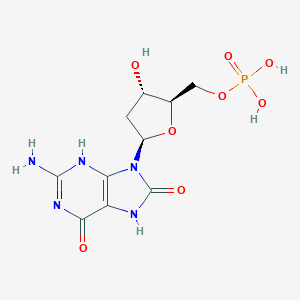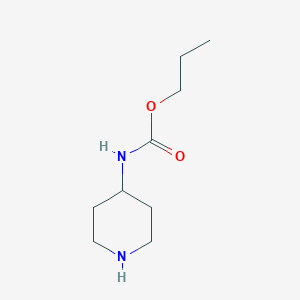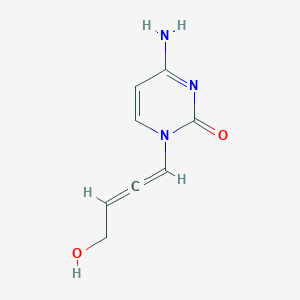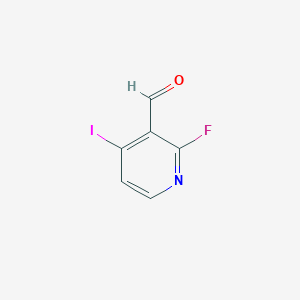
2-Fluoro-4-iodopyridine-3-carbaldehyde
Descripción general
Descripción
Synthesis Analysis
The synthesis of fluorinated carbaldehydes can be complex and often requires metal-catalyzed reactions. For instance, a Bi(iii)-catalyzed aminooxygenation of fluorinated propargyl amidines was developed to produce 2-fluoroalkyl imidazole-5-carbaldehydes, which are structurally related to 2-fluoro-4-iodopyridine-3-carbaldehyde . This process highlights the role of metal catalysts in the synthesis of fluorinated carbaldehydes and the potential for creating a variety of related compounds.
Molecular Structure Analysis
The molecular structure of fluorinated carbaldehydes can be determined using various spectroscopic and computational methods. For example, the infrared spectrum, structural, and optical properties of a related compound, 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, were investigated using both experimental and theoretical approaches, including HF and DFT calculations . This suggests that similar methods could be applied to analyze the molecular structure of 2-fluoro-4-iodopyridine-3-carbaldehyde.
Chemical Reactions Analysis
Fluorinated carbaldehydes can undergo a variety of chemical reactions. The aminooxygenation process mentioned earlier is an example of how these compounds can be functionalized. Additionally, the fluorogenic aldehyde described in another study was used to monitor aldol reactions, indicating that fluorinated carbaldehydes can participate in such reactions and can be used as probes in chemical analysis.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated carbaldehydes can be quite distinct due to the presence of fluorine atoms. For instance, the study on the fluorogenic aldehyde showed that the introduction of a fluorine atom can significantly affect the fluorescence properties of a molecule. Similarly, the interaction of fluorinated compounds with biological systems, as seen in the analysis of alpha-fluoro-beta-alanine (FBAL) , demonstrates the potential biological relevance of these compounds.
Relevant Case Studies
While the provided papers do not discuss case studies directly related to 2-fluoro-4-iodopyridine-3-carbaldehyde, they do offer insights into the behavior of structurally similar fluorinated carbaldehydes. For example, the potential use of these compounds in nonlinear optics and as probes in monitoring chemical reactions are areas of interest that could be explored further in case studies involving 2-fluoro-4-iodopyridine-3-carbaldehyde.
Aplicaciones Científicas De Investigación
Fluorinated pyridines are used in various scientific fields, particularly in the synthesis of pharmaceuticals and agrochemicals . They have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented . Methods for synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biological active compounds are also presented .
In the search for new agricultural products having improved physical, biological, and environmental properties, one of the most generally useful chemical modifications is the introduction of fluorine atoms into lead structures . Fluorine-containing substituents are most commonly incorporated to carbocyclic aromatic rings, and a large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients .
About 10% of the total sales of pharmaceuticals currently used for the medical treatment are drugs containing fluorine atom . Over 50 years, many fluorinated medicinal and agrochemical candidates have been discovered and the interest toward development of fluorinated chemicals has been steadily increased .
-
Synthesis of Antibiotics
- Application: The synthesis of an antibiotic Eudistomin T involves the Suzuki coupling reaction of 3-fluoro-4-iodopyridine with (2-pivaloylaminophenyl)boronic acid, followed by lithiation to yield the trisubstituted pyridine .
- Method: A cyclization reaction is then carried out to complete the formation of Eudistomin T .
- Results: Eudistomin T is a potent antibiotic, and this method provides a way to synthesize it .
-
Synthesis of β-Carboline
- Application: 3-Fluoro-4-iodopyridine is one of the key building blocks for the synthesis of β-carboline .
- Method: The specific synthetic methods are not mentioned, but it involves the use of 3-Fluoro-4-iodopyridine as a key building block .
- Results: β-Carboline finds extensive applications in anti-cancer treatments, neuroenhancement and neuroprotection .
-
Synthesis of Herbicides and Insecticides
- Application: Fluorinated pyridines, including “2-Fluoro-4-iodopyridine-3-carbaldehyde”, have been used as starting materials for the synthesis of some herbicides and insecticides .
- Method: The specific synthetic methods are not mentioned, but it involves the use of fluorinated pyridines as key building blocks .
- Results: The resulting herbicides and insecticides have improved physical, biological, and environmental properties .
-
Synthesis of Radiobiology Compounds
- Application: Methods for synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biological active compounds are also presented .
- Method: The specific synthetic methods are not mentioned, but it involves the use of fluorinated pyridines as key building blocks .
- Results: The resulting compounds present a special interest as potential imaging agents for various biological applications .
Propiedades
IUPAC Name |
2-fluoro-4-iodopyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FINO/c7-6-4(3-10)5(8)1-2-9-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VONGIOGTLFSXDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1I)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70433841 | |
| Record name | 2-Fluoro-4-iodopyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70433841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-iodopyridine-3-carbaldehyde | |
CAS RN |
153034-82-3 | |
| Record name | 2-Fluoro-4-iodopyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70433841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-fluoro-4-iodopyridine-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



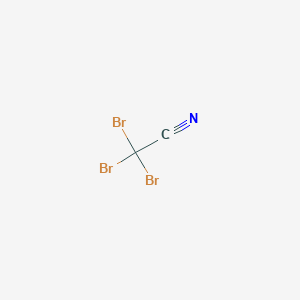
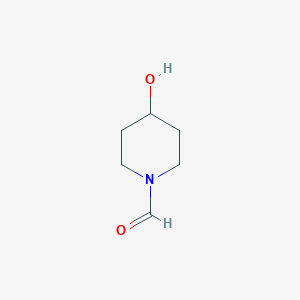
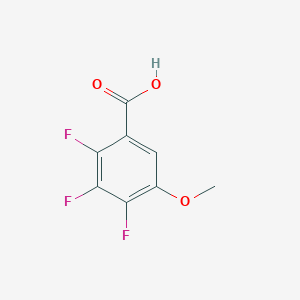
![Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran](/img/structure/B141535.png)
